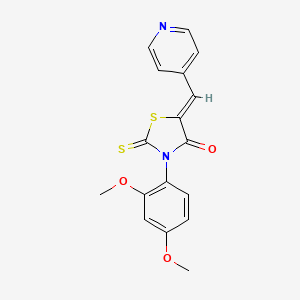

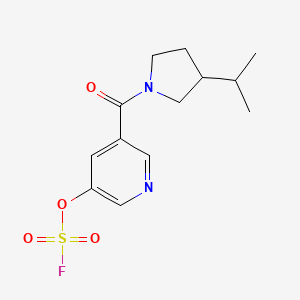

![molecular formula C10H13N5O2S2 B2364703 3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide CAS No. 571154-99-9](/img/structure/B2364703.png)

3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide” is a derivative of 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole . This compound is used as a reagent in the determination of aldehydes and other reactive chemicals .

Synthesis Analysis

The synthesis of similar compounds involves the carbethoxymethylation of the amino mercapto triazole using ethylchloro or bromoacetate either under microwave or conventional heating, resulting in S-alkylation . Another method involves the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio .Molecular Structure Analysis

The structure of similar compounds was elucidated with the help of various spectral and physicochemical techniques . Spectroscopic data confirm the tridentate nature of ligands which coordinate to the metal via deprotonated oxygen, azomethine nitrogen, and thiol sulphur .Chemical Reactions Analysis

The chemical reactions involving similar compounds include alkylation with several agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using 1H/13C NMR, IR, elemental analysis, and correlation experiments .Aplicaciones Científicas De Investigación

Environmental Remediation: Cadmium Ion Removal

This compound has been utilized in the synthesis of Fe3O4 nanoparticles capped with a derivative for the rapid removal of cadmium ions from the environment . The nanoparticles exhibit high adsorption efficiency and capacity, making them suitable for treating environmental and industrial wastes containing cadmium, a toxic heavy metal.

Biological Activity: Antifungal Applications

Derivatives of this compound have been synthesized and studied for their biological activity, particularly as antifungal agents . The 1,2,4-triazole ring systems are known for their therapeutic applications, and these derivatives have shown promising results against various fungal strains.

Analytical Chemistry: Determination of Aldehydes

The compound is used as a reagent in analytical chemistry for the determination of aldehydes and other reactive chemicals . It’s particularly useful in assays for identifying bacterial polysaccharides containing specific glycol residues.

Antimicrobial Research: Synthesis of New Derivatives

Research into synthesizing new derivatives of 1,2,4-triazole has shown that some compounds exhibit good antimicrobial activities . These activities are crucial for developing new treatments against resistant strains of bacteria and fungi.

Cancer Research: Selectivity Against Cancer Cell Lines

Studies have been conducted on novel 1,2,4-triazole derivatives to evaluate their selectivity against cancer cell lines . The results indicate that most of the synthesized compounds have proper selectivity, which is vital for targeted cancer therapies.

Pharmaceutical Development: Drug Synthesis

The structure of 1,2,4-triazole is incorporated into several drugs due to its wide range of biological properties, including anticancer and anti-inflammatory activities . Derivatives of this compound are being explored for their potential as pharmaceuticals.

Direcciones Futuras

The future research directions could involve the synthesis of new derivatives of “3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide” and their evaluation for various biological activities . The synthesized compounds could be screened for their antifungal activities, and their minimal inhibitory concentration (MIC) could be determined .

Mecanismo De Acción

Target of Action

The primary target of this compound is cadmium ions . Cadmium is a toxic heavy metal that can cause serious environmental and health problems. The compound’s ability to bind and remove cadmium ions suggests it could be used in the treatment of cadmium toxicity or in the remediation of cadmium-contaminated environments .

Mode of Action

The compound interacts with its targets through a process known as adsorption . Adsorption is a surface phenomenon where atoms, ions, or molecules from a substance (it could be gas, liquid, or dissolved solid) adhere to a surface of the adsorbent. In this case, the compound acts as an adsorbent, binding to cadmium ions and removing them from the environment .

Biochemical Pathways

The compound’s ability to bind and remove cadmium ions suggests it could impact pathways related toheavy metal detoxification .

Pharmacokinetics

The compound’s ability to bind cadmium ions suggests it could have a high affinity for these ions, which could influence its distribution and excretion .

Result of Action

The primary result of the compound’s action is the removal of cadmium ions from the environment . This could potentially reduce the toxicity of cadmium and mitigate its harmful effects on biological systems .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s adsorption efficiency for cadmium ions was found to be maximized at a pH of 6 . This suggests that the compound’s action could be influenced by the pH of the environment .

Propiedades

IUPAC Name |

3-(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2S2/c1-14(2)19(16,17)8-5-3-4-7(6-8)9-12-13-10(18)15(9)11/h3-6H,11H2,1-2H3,(H,13,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZQOLSGUNXYJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

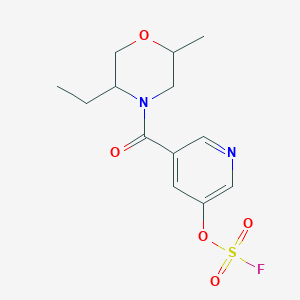

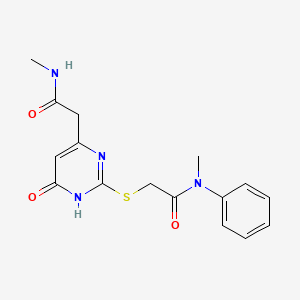

![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2364620.png)

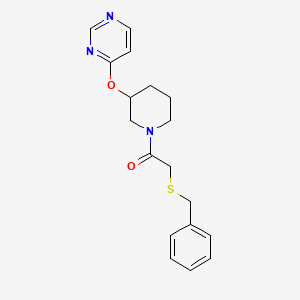

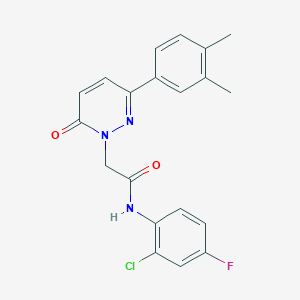

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2364623.png)

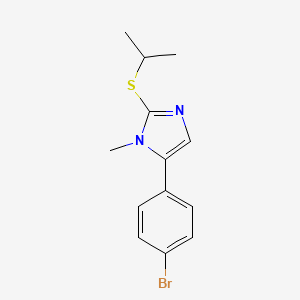

![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2364628.png)

![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)

![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)

![N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2364643.png)